molecular formula C9H10BrN B3194783 5-Bromo-3-methylindoline CAS No. 86626-42-8

5-Bromo-3-methylindoline

Cat. No. B3194783
CAS RN: 86626-42-8
M. Wt: 212.09 g/mol
InChI Key: HMGUNAJGKCGHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methylindoline, also known as 5-Bromo-3-methyl-1H-indole, is a chemical compound with the molecular formula C9H8BrN . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Bromo-3-methylindoline and its derivatives has been reported in several studies . One study reported the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins using a straightforward synthetic approach . Another study highlighted the construction of indoles as a moiety in selected alkaloids .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methylindoline consists of a bromine atom attached to the 5th carbon of the indoline ring and a methyl group attached to the 3rd carbon . The molecular weight of this compound is 210.07 .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-3-methylindoline primarily involve its use as a starting material in the synthesis of various derivatives . For instance, it has been used in the synthesis of 5-bromosubstituted derivatives of indole phytoalexins .


Physical And Chemical Properties Analysis

5-Bromo-3-methylindoline is a solid substance with a melting point between 78-82°C . It should be stored at a temperature between 2-8°C .

Safety and Hazards

5-Bromo-3-methylindoline is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .

Future Directions

The future directions of 5-Bromo-3-methylindoline research could involve further exploration of its biological activities and potential applications in drug discovery. The synthesis of its derivatives and their evaluation for antiproliferative/cytotoxic activity against human cancer cell lines is one area of ongoing research .

properties

IUPAC Name

5-bromo-3-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGUNAJGKCGHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-methylindoline
Reactant of Route 2
5-Bromo-3-methylindoline
Reactant of Route 3
5-Bromo-3-methylindoline
Reactant of Route 4
5-Bromo-3-methylindoline
Reactant of Route 5
5-Bromo-3-methylindoline
Reactant of Route 6
5-Bromo-3-methylindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.